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Compound Name: S2101

Cat. No.: B1139106

Audience: Researchers, scientists, and drug development professionals involved in the S2101
clinical trial.

Introduction: The S2101 clinical trial, titled "Biomarker Stratified CaboZantinib and NivOlumab
(BiCaz0)," is a phase Il study evaluating the efficacy of combining cabozantinib and nivolumab
in patients with advanced solid tumors, specifically melanoma and squamous cell carcinoma of
the head and neck (HNSCC).[1][2] A critical component of this trial is a robust and ethical
informed consent process that ensures participants are fully aware of the study's investigational
nature, potential risks and benefits, and their rights as participants.[1][3] These application
notes provide a detailed protocol for researchers to follow during the informed consent process
for the S2101 trial.

Quantitative Data Summary

While specific quantitative data on the S2101 trial's informed consent process is not publicly
available, the following table outlines key metrics that should be tracked to ensure the
effectiveness and ethical conduct of the process.
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Metric Description Target/Benchmark

Data Source

The percentage of
eligible patients who

Consent Rate o ] >80%
agree to participate in

the trial.

Screening and

Enroliment Logs

The average time
from initial discussion
] about the trial to the
Time to Consent o 24-48 hours
signing of the
informed consent

form.

Patient Records

A score from a

standardized

] guestionnaire
Patient ]
] assessing the >90%
Comprehension Score ]
patient's

understanding of the

trial's key elements.

Post-Consent

Questionnaire

The percentage of

) patients who withdraw
Withdrawal Rate (Pre-
consent before <5%
Treatment) ) ]
starting the trial

treatment.

Enroliment Logs

Experimental Protocol: S2101 Informed Consent

Process

This protocol outlines the step-by-step methodology for obtaining informed consent from

potential participants in the S2101 trial.

1.0. Pre-Screening and ldentification of Potential Participants:

e 1.1. Identify potential participants based on the $S2101 trial's eligibility criteria, which include

patients aged 18 or older with histologically confirmed advanced melanoma or squamous
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cell carcinoma of the head and neck that has progressed after immune checkpoint inhibitor
therapy.[1][4]

» 1.2. Confirm that the patient does not meet any of the key exclusion criteria, such as having
a primary tumor of the nasopharynx, active infections (HIV, hepatitis B, or C), or significant
heart problems.[1][4]

2.0. Initial Discussion and Provision of Information:

e 2.1. A qualified investigator or designated research team member will approach the potential
participant to introduce the S$S2101 trial.

e 2.2. Provide the patient with the official "Patient Clinical Trial Summary" for S2101.[1]

o 2.3. Verbally explain the key aspects of the study in clear, understandable language,
covering:

o The investigational nature of the study.[3]

o The purpose of the trial is to assess the combination of cabozantinib and nivolumab and to
evaluate the feasibility of using tumor biomarkers (Tumor Mutational Burden and Gene
Expression Profiling) for patient stratification.[2][5]

o The two-part structure of the trial and that participants will be enrolled in one part only.[4]

o The requirement for a recent tumor tissue sample, which may necessitate a new biopsy if
a suitable archival specimen is not available.[4][5]

o The treatment regimen, involving a combination of cabozantinib and nivolumab.[4]

o The total duration of participation, which can be up to three years, including a treatment
period of up to two years and subsequent follow-up.[4]

o The voluntary nature of participation and the patient's right to withdraw at any time without
affecting their standard medical care.[4]

o Potential risks and benefits associated with the study drugs and procedures.
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o Confidentiality of their medical information.
o The use of effective contraception for participants of reproductive potential.[1][3]
3.0. Opportunity for Review and Questions:

o 3.1. Allow the patient adequate time to read the informed consent document and discuss it
with family, friends, or their primary healthcare provider.

o 3.2. Encourage the patient to ask questions and ensure all questions are answered to their
satisfaction by the research team.

4.0. Formal Consent and Documentation:

4.1. Once the patient has decided to participate, a qualified investigator will obtain written
informed consent.

e 4.2. The patient must sign and date the informed consent form in the presence of the
investigator.

e 4.3. The investigator must also sign and date the form.
e 4.4. Provide a copy of the signed informed consent form to the participant for their records.

e 4.5. Document the informed consent process thoroughly in the patient's research record,
including the date and time of the discussion and the signing of the form.

e 4.6. For participants with impaired decision-making capacity, their eligibility is permissible as
long as their condition does not hinder their ability to safely participate in the study (e.g.,
managing medication and reporting side effects).[1][3]

5.0. Post-Consent Procedures:

e 5.1. Proceed with the necessary screening procedures as outlined in the $2101 protocol,
including the collection or request of tumor tissue for biomarker analysis.

o 5.2. Offer the patient the opportunity to participate in specimen banking for future research.

[3]
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Caption: Workflow of the $S2101 Trial Informed Consent Process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1139106?utm_src=pdf-body
https://www.benchchem.com/product/b1139106?utm_src=pdf-custom-synthesis
https://www.swog.org/clinical-trials/s2101
https://www.prohealthcare.org/medical-services/clinical-trials/details/?id=165
https://ozarkscancerresearch.org/wp-content/uploads/2022/12/SWOG-S2101.pdf
https://www.swog.org/sites/default/files/pdf/Clinical%20trial%20summary.S2101.20221016.pdf
https://clinicaltrials.cedars-sinai.edu/view/S2101
https://www.benchchem.com/product/b1139106#s2101-trial-informed-consent-process-for-researchers
https://www.benchchem.com/product/b1139106#s2101-trial-informed-consent-process-for-researchers
https://www.benchchem.com/product/b1139106#s2101-trial-informed-consent-process-for-researchers
https://www.benchchem.com/product/b1139106#s2101-trial-informed-consent-process-for-researchers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139106?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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